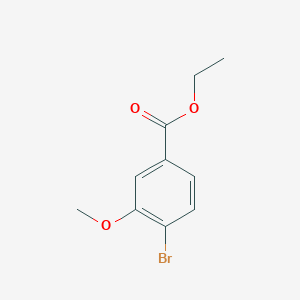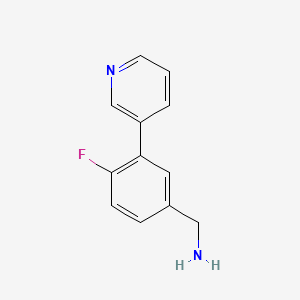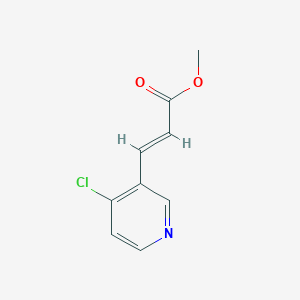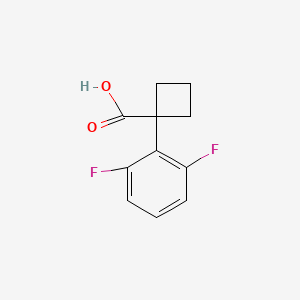
1-(2,6-Difluorophenyl)cyclobutanecarboxylic acid
Descripción general
Descripción
“1-(2,6-Difluorophenyl)cyclobutanecarboxylic acid” is a chemical compound with the CAS Number: 1215754-00-9 . It has a molecular weight of 212.2 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The InChI code for “1-(2,6-Difluorophenyl)cyclobutanecarboxylic acid” is 1S/C11H10F2O2/c12-7-3-1-4-8(13)9(7)11(10(14)15)5-2-6-11/h1,3-4H,2,5-6H2,(H,14,15) . This code provides a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“1-(2,6-Difluorophenyl)cyclobutanecarboxylic acid” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Photochemical Applications : A study by Schwarzer and Weber (2014) investigated the photochemical dimerization of a fluorinated dibenzylideneacetone, which forms a cyclobutane derivative under sunlight. This research highlights the potential of cyclobutane derivatives in photochemical applications (Schwarzer & Weber, 2014).
Synthesis and Characterization : Research by Heisig and Stodola (2003) focused on the synthesis of cyclobutanecarboxylic acid and 1,1-cyclobutanedicarboxylic acid, demonstrating methods for their preparation and characterizing their properties (Heisig & Stodola, 2003).
Free Radical Chlorination : Nevill (1954) conducted studies on the free radical chlorination of cyclobutanecarboxylic acids, which are important for synthesizing cyclobutane derivatives. This work extends the application of organic chemistry theory to free radical chlorination in carboxyl-substituted carbocyclic systems (Nevill, 1954).
Synthesis of Trifluoromethyl-Substituted Analogs : Research by Radchenko et al. (2009) explored the synthesis of trifluoromethyl-substituted analogs of 1-amino-cyclobutane-1-carboxylic acid, highlighting a key transformation step in the synthesis process (Radchenko et al., 2009).
Polymerization Studies : Song et al. (2010) investigated the reactivities of 1-substituted cyclobutene derivatives for ring-opening metathesis polymerization (ROMP), providing insights into the polymerization behavior of these compounds (Song et al., 2010).
Safety And Hazards
Propiedades
IUPAC Name |
1-(2,6-difluorophenyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2/c12-7-3-1-4-8(13)9(7)11(10(14)15)5-2-6-11/h1,3-4H,2,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFCQGKQXNYJNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=C(C=CC=C2F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)cyclobutanecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



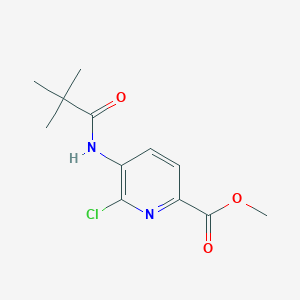
![{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B1463532.png)
![2-{4-[(benzylamino)methyl]-3-phenyl-1H-pyrazol-1-yl}-N-phenylacetamide hydrochloride](/img/structure/B1463533.png)
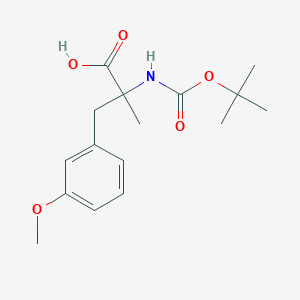
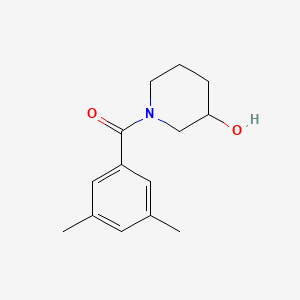
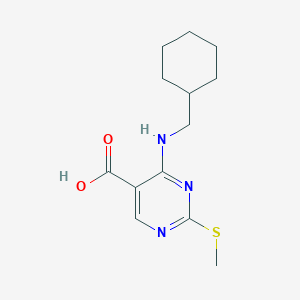
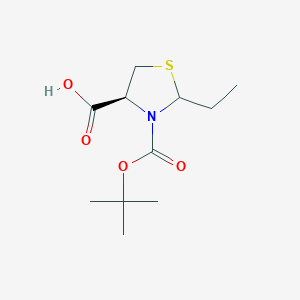
![8-Methyl-2-azaspiro[4.5]decane](/img/structure/B1463544.png)
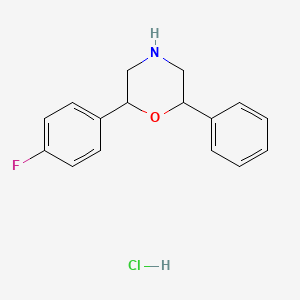
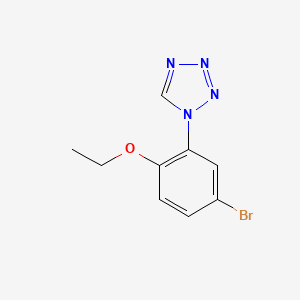
![2,6-Difluoro-N-[3-methyl-5-(3-thienyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B1463549.png)
